![molecular formula C13H20N6O4 B15291674 (2R,3R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol](/img/structure/B15291674.png)
(2R,3R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2R,3R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol is a complex organic molecule with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a purine base attached to a methoxyoxolan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives with amines.
Attachment to the Oxolan Ring: The purine base is then attached to the oxolan ring through glycosylation reactions, which involve the use of glycosyl donors and acceptors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
The compound (2R,3R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, secondary amines, and substituted purine bases.
Scientific Research Applications
The compound (2R,3R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Industry: The compound is used in the production of pharmaceuticals and as a precursor for the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of (2R,3R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol involves its interaction with nucleic acids and enzymes. The compound can inhibit the synthesis of DNA and RNA by incorporating into the nucleic acid chains, leading to chain termination. Additionally, it can inhibit the activity of enzymes involved in nucleic acid metabolism, such as DNA polymerase and reverse transcriptase.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
2’,3’-Dideoxyadenosine: An antiviral agent with a similar structure but lacking the hydroxyl groups on the oxolan ring.
6-Mercaptopurine: An anticancer agent with a similar purine base but different substituents.
Uniqueness
The uniqueness of (2R,3R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol lies in its specific combination of functional groups, which confer unique chemical and biological properties. Its methoxy group and dimethylamino substituent enhance its stability and bioactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H20N6O4 |
|---|---|
Molecular Weight |
324.34 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol |
InChI |
InChI=1S/C13H20N6O4/c1-18(2)10-7-11(17-13(14)16-10)19(5-15-7)12-9(22-3)8(21)6(4-20)23-12/h5-6,8-9,12,20-21H,4H2,1-3H3,(H2,14,16,17)/t6-,8-,9-,12-/m1/s1 |
InChI Key |
OXGQUZBFHLBMGI-WOUKDFQISA-N |
Isomeric SMILES |
CN(C)C1=NC(=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC)N |
Canonical SMILES |
CN(C)C1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





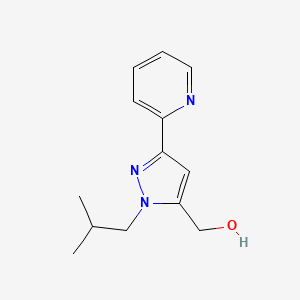
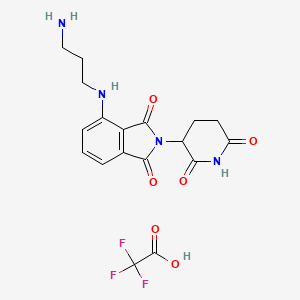
![Carbamic acid,butyl-,2-[[4-(trifluoromethyl)-2-pyridinyl]oxy]ethyl ester](/img/structure/B15291614.png)
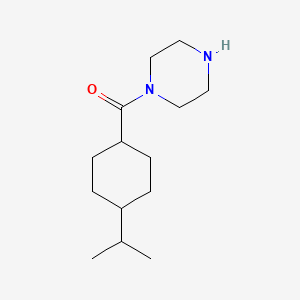

![3'H-Cyclopropa[1,2]cyclopenta[a]phenanthrene](/img/structure/B15291637.png)


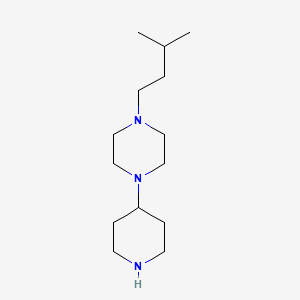
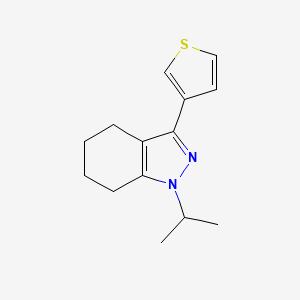
![5-Chloro-7-fluoro-1H-benzo[D][1,2,3]triazole](/img/structure/B15291668.png)
